Summary of the Application: 4-tert-Butoxystyrene is used in the synthesis of block copolymers . These block copolymers are macromolecules composed of linear arrangements of chemically different polymeric chains (blocks) . They give rise to a rich variety of well-defined self-assembled structures both in bulk and selective solvents . These self-assembled structures are the basis for applications ranging from thermoplastic elastomers to information storage, drug delivery, and photonic materials .
Methods of Application or Experimental Procedures: The synthesis of block copolymers using 4-tert-Butoxystyrene is typically achieved through anionic polymerization . This technique has emerged as the most reliable and versatile tool for the synthesis of model polymers having controlled architectures, microstructure and molecular weights, narrow molecular weight distributions, and chemical and compositional homogeneity .
Results or Outcomes: The use of 4-tert-Butoxystyrene in the synthesis of block copolymers has led to the creation of materials with a wide range of applications. For example, these materials play a central role in contemporary macromolecular science covering the full spectrum of polymer chemistry, polymer physics, and applications .
Summary of the Application: 4-tert-Butoxystyrene is used in the study of microphase-separated structures . The morphological change of poly (4-tert-butylstyrene-block-4-tert-butoxystyrene)s (BO) upon hydrolysis reaction was investigated .
Methods of Application or Experimental Procedures: The study was conducted using transmission electron microscopy (TEM) and small-angle X-ray scattering (SAXS) . Poly (4-tert-butoxystyrene) (O) can be converted into poly (4-hydroxystyrene) (H) through hydrolysis reaction .
Results or Outcomes: The study found that no microphase-separated structure is observed for nonhydrolyzed samples, while all hydrolyzed ones exhibit predominantly lamellar structures with a small portion of cylindrical one . These results indicate that the repulsive force between blocks becomes stronger upon hydrolysis reaction .
Summary of the Application: 4-tert-Butoxystyrene is used in the study of photolysis-induced micellization . The PBSt-b-PSt diblock copolymer shows no self-assembly in dichloromethane since the PBSt and PSt blocks are solvophilic to it .
Methods of Application or Experimental Procedures: The study was conducted using a PBSt-b-PSt diblock copolymer .
Results or Outcomes: The study found that the PBSt-b-PSt diblock copolymer shows no self-assembly in dichloromethane since the PBSt and PSt blocks are solvophilic to it .
Summary of the Application: 4-tert-Butoxystyrene is used in the study of hydrolysis reactions . Poly (4-tert-butoxystyrene) (O) can be converted into poly (4-hydroxystyrene) (H) through hydrolysis reaction .
Methods of Application or Experimental Procedures: The study was conducted using transmission electron microscopy (TEM) and small-angle X-ray scattering (SAXS) . Four BOs having number-average molecular weight, Mn, from 38K to 148K were synthesized, and copolymers with various conversion rates of O into H, fH s, were prepared .
Summary of the Application: 4-tert-Butoxystyrene is used in the preparation of a new surfactant composed of hexane-soluble poly(4-tert-butoxystyrene) (P t BSt) . P t BSt is an important photosensitive polymer in photoresists and has the potential to produce a variety of polystyrene derivatives via its hydrolysis to poly(4-vinylphenol) .
Methods of Application or Experimental Procedures: The study was conducted using a new surfactant composed of hexane-soluble poly(4-tert-butoxystyrene) (P t BSt) .
Results or Outcomes: The study found that P t BSt is an important photosensitive polymer in photoresists and has the potential to produce a variety of polystyrene derivatives via its hydrolysis to poly(4-vinylphenol) .
4-tert-Butoxystyrene is a functionalized derivative of styrene, characterized by the presence of a tert-butoxy group at the para position of the vinyl aromatic ring. Its molecular formula is C₁₂H₁₆O, with a molecular weight of 176.25 g/mol. The compound appears as a colorless to almost colorless liquid and has notable physical properties, including a boiling point of approximately 256.8 °C and a melting point of -38 °C . The presence of the bulky tert-butyl group imparts unique steric and electronic properties, enabling various
4-tert-Butoxystyrene is versatile in its reactivity. Key reactions include:
The synthesis of 4-tert-Butoxystyrene typically involves several steps:
4-tert-Butoxystyrene finds extensive applications in materials science:
Research indicates that 4-tert-Butoxystyrene can influence the microphase-separated structures within polymer blends. Studies utilizing transmission electron microscopy and small-angle X-ray scattering have shown that hydrolysis leads to distinct lamellar structures in copolymers, which are not observed in non-hydrolyzed samples. This highlights the compound's role in tailoring material properties through controlled chemical modifications.
Several compounds share structural similarities with 4-tert-Butoxystyrene. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-Methoxystyrene | Contains a methoxy group instead of tert-butoxy | Exhibits different solubility and reactivity |
Poly(4-vinylphenol) | Resulting from hydrolysis of 4-tert-Butoxystyrene | Widely used in photoresist applications |
Poly(tert-butyl acrylate) | Similar bulky alkyl substituent but different backbone | Different polymerization characteristics |
4-Styrenesulfonic acid | Contains a sulfonic acid group | Highly polar; used in ion exchange applications |
Styrene | Parent compound without substituents | Basic building block for various polymers |
The uniqueness of 4-tert-Butoxystyrene lies in its balance between steric hindrance from the tert-butyl group and its ability to participate in diverse polymerization reactions, making it particularly valuable for advanced material synthesis.
Irritant